3,4,7,8-Tetramethyl-1,10-phenanthroline

Electrochemistry Redox Chemistry Coordination Complexes

Sterically hindered, methyl-substituted 1,10-phenanthroline ligand. Enhances cost-efficiency in Cu-catalyzed C-O cross-couplings using only 1.5 equiv alcohol. Enables LUMO symmetry switching (b1 to a2) in photoactive materials for tuned excited-state lifetimes. Offers complete 2-position regioselectivity for mono-substituted derivatives. Supplied at ≥98% purity; soluble in organic solvents; not water soluble.

Molecular Formula C16H16N2
Molecular Weight 236.31 g/mol
CAS No. 1660-93-1
Cat. No. B155280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,7,8-Tetramethyl-1,10-phenanthroline
CAS1660-93-1
Synonyms3,4,7,8-tetramethyl-1,10-phenanthroline
TM-1,10-P
Molecular FormulaC16H16N2
Molecular Weight236.31 g/mol
Structural Identifiers
SMILESCC1=CN=C2C(=C1C)C=CC3=C(C(=CN=C32)C)C
InChIInChI=1S/C16H16N2/c1-9-7-17-15-13(11(9)3)5-6-14-12(4)10(2)8-18-16(14)15/h5-8H,1-4H3
InChIKeyNPAXPTHCUCUHPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility6.39e-06 M

Structure & Identifiers


Interactive Chemical Structure Model





3,4,7,8-Tetramethyl-1,10-phenanthroline (CAS 1660-93-1) Technical Baseline and Core Properties


3,4,7,8-Tetramethyl-1,10-phenanthroline (TMPhen, Me4Phen, CAS 1660-93-1) is a sterically hindered, methyl-substituted derivative of the classic 1,10-phenanthroline (phen) ligand. It exhibits fundamental physical properties including a melting point range of 277-280 °C and high solubility in a variety of organic solvents such as 1,4-dioxane, acetone, dichloromethane, DMF, DMAc, methanol, and hot toluene, but is not soluble in water [1]. This compound is a solid at room temperature with a density of approximately 1.1 g/cm³ and is typically supplied with a purity of 98% or higher . Its primary function is as a bidentate ligand for transition metals, enabling a wide range of applications in catalysis and materials science .

Why 3,4,7,8-Tetramethyl-1,10-phenanthroline Cannot Be Replaced by Generic 1,10-Phenanthroline or Other Substituted Analogs


The four methyl groups at the 3, 4, 7, and 8 positions of 3,4,7,8-tetramethyl-1,10-phenanthroline are not merely functional modifications; they fundamentally alter the ligand's steric profile, electronic structure, and, consequently, its performance in key applications. Unlike unsubstituted 1,10-phenanthroline or its 4,7-dimethyl analog, the specific substitution pattern of TMPhen creates a unique combination of steric shielding around the metal center and electron-donating inductive effects. This results in quantifiable differences in redox potential, excited-state orbital symmetry, and catalytic selectivity that cannot be replicated by substituting with other in-class ligands [1][2]. Direct substitution without re-optimization of experimental protocols will likely lead to significantly different, and often inferior, outcomes in terms of reaction yield, selectivity, or material performance [3].

Quantitative Differential Performance of 3,4,7,8-Tetramethyl-1,10-phenanthroline vs. Analogs: A Data-Driven Guide for Procurement and Selection


Enhanced Oxidation Potential of Iron(II) Complexes vs. Unsubstituted 1,10-Phenanthroline

The introduction of four methyl groups to the phenanthroline backbone significantly modulates the redox properties of its metal complexes. In a direct comparative study using cyclic voltammetry, the Fe(II) complex with 3,4,7,8-tetramethyl-1,10-phenanthroline ([Fe(TMPhen)3]2+) exhibited a shift in its half-wave potential (E1/2) relative to the unsubstituted [Fe(phen)3]2+ complex. The positive inductive effect of the methyl substituents facilitates the oxidation process [1].

Electrochemistry Redox Chemistry Coordination Complexes

Superior Catalytic Efficiency in Copper-Catalyzed Etherification of Aryl Halides

In copper-catalyzed C-O cross-coupling reactions between aryl halides and alcohols, 3,4,7,8-tetramethyl-1,10-phenanthroline (Me4Phen) is a superior ligand compared to other commonly used bidentate nitrogen ligands. A key quantitative advantage is the ability to achieve high yields using near-stoichiometric amounts of the alcohol coupling partner, a significant improvement over earlier Cu-based systems that required a large excess of alcohol. This improved efficiency allows for lower catalyst loadings and milder conditions [1]. Furthermore, in Ullmann-type C-N bond formation with bromoiodoarenes, Me4Phen provides exceptional chemoselectivity, achieving a >98:2 ratio favoring the desired bromo-substituted product over the iodo-substituted side-product [2].

Catalysis Cross-Coupling Organic Synthesis

Fundamental Change in LUMO Symmetry in Metal Carbonyl Complexes vs. 1,10-Phenanthroline

DFT calculations on [M(CO)4(N,N)] complexes (M = Cr or W) revealed a fundamental electronic difference between the tetramethyl (tmp) and unsubstituted (phen) ligands. While both form similar MLCT excited states, the lowest unoccupied molecular orbital (LUMO) in the tmp complex is of a2 symmetry, whereas the LUMO in the phen complex is of b1 symmetry. This LUMO switching alters the character of the low-lying excited states, which has direct consequences for the complexes' photophysical behavior [1].

Photophysics Computational Chemistry Molecular Orbitals

Blue-Shifted Absorption and Emission in Ru(II) Dye-Sensitizers vs. 4,7-Dimethyl and Unsubstituted Analogs

In a comparative study of Ru(II) dye-sensitizers for solar cells, the complex incorporating 3,4,7,8-tetramethyl-1,10-phenanthroline (cis-[Ru(Me4-phen)(dcbH2)(NCS)2]) exhibited distinct photophysical properties. Compared to its counterparts with 4,7-dimethyl-phen (Me2-phen) and unsubstituted phen, the presence of methyl groups at the 3 and 8 positions induced a modification in the electronic distribution, resulting in a measurable blue shift of both the absorption and emission spectra [1]. The cell performance metrics for the Me4-phen complex were JSC = 11.9 mA cm–2, VOC = 0.627 V, ff = 0.67, and η = 5.0% [1].

Dye-Sensitized Solar Cells Ruthenium Complexes Photophysics

Unique Regioselective Reactivity with Organolithium Reagents vs. 1,10-Phenanthroline and 4,7-Dimethylphenanthroline

The 3,4,7,8-tetramethyl substitution pattern imparts unique reactivity towards nucleophilic attack. While 1,10-phenanthroline reacts with lithium reagents to give a mixture of 2- and 9-substituted products, and 4,7-dimethyl-1,10-phenanthroline yields a 2,9-di-substituted product, 3,4,7,8-tetramethyl-1,10-phenanthroline undergoes a nearly quantitative, single nucleophilic aromatic substitution exclusively at the 2-position when reacted with methyllithium or t-butyllithium [1]. This is a stark contrast to the 30% yield of a product mixture reported for unsubstituted phenanthroline [1].

Ligand Synthesis Organometallic Chemistry Steric Effects

Recommended Application Scenarios for 3,4,7,8-Tetramethyl-1,10-phenanthroline Based on Quantified Performance Advantages


Industrial-Scale Synthesis of Aryl Ethers via Copper-Catalyzed Coupling

3,4,7,8-Tetramethyl-1,10-phenanthroline is the ligand of choice for optimizing the cost and efficiency of copper-catalyzed C-O cross-couplings in a manufacturing setting. As demonstrated by Altman et al., its use enables high-yielding reactions with only 1.5 equivalents of the alcohol coupling partner, a significant reduction from the large excess required by prior Cu-based systems [1]. This translates directly to lower raw material costs and reduced waste, making it highly suitable for the large-scale production of pharmaceutical intermediates and fine chemicals.

Design of Photoredox Catalysts and OLED Emitters with Tailored Excited States

For researchers developing new photoactive materials, 3,4,7,8-tetramethyl-1,10-phenanthroline is essential for accessing specific electronic structures. The ligand's ability to switch the LUMO symmetry from b1 to a2 in metal carbonyl complexes, as shown by Farrell et al., is a critical design feature [2]. This fundamental change in electronic configuration can be exploited to precisely tune excited-state lifetimes and emission energies, which are key parameters for efficient photoredox catalysts and high-performance OLED emitters.

Optimization of Ruthenium-Based Dyes for Dye-Sensitized Solar Cells (DSSCs)

In the development of DSSCs, the choice of ancillary ligand directly impacts device performance. The work by Müller et al. demonstrates that using 3,4,7,8-tetramethyl-1,10-phenanthroline in a ruthenium dye leads to a blue shift in the absorption spectrum, which can be advantageous for capturing high-energy photons and improving overall cell efficiency [3]. Researchers aiming to fine-tune the spectral response and photovoltaic parameters (JSC = 11.9 mA cm⁻², η = 5.0%) of their cells will find TMPhen to be a uniquely beneficial component.

Synthesis of Mono-Functionalized Phenanthroline Ligands via Regioselective Nucleophilic Attack

For synthetic chemists requiring mono-substituted phenanthroline derivatives, 3,4,7,8-tetramethyl-1,10-phenanthroline provides an unparalleled synthetic advantage. Unlike other analogs, its reaction with methyllithium or t-butyllithium proceeds with near-quantitative yield and complete regioselectivity for the 2-position [4]. This clean and efficient transformation eliminates the need for tedious separations of product mixtures, making it the most practical and atom-economical starting material for accessing this valuable class of building blocks for advanced ligand architectures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,4,7,8-Tetramethyl-1,10-phenanthroline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.